molecular formula C21H23N3O4 B11657880 methyl 4-[(E)-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[4-(morpholin-4-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11657880
M. Wt: 381.4 g/mol
InChI Key: CLSNHSAIVODFEU-HYARGMPZSA-N
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Description

METHYL 4-[(E)-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is a complex organic compound that features a morpholine ring, a phenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(E)-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-(morpholin-4-ylmethyl)aniline with methyl 4-formylbenzoate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(E)-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

METHYL 4-[(E)-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(E)-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(E)-[({4-[(MORPHOLIN-4-YL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

methyl 4-[(E)-[[4-(morpholin-4-ylmethyl)benzoyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C21H23N3O4/c1-27-21(26)19-8-2-16(3-9-19)14-22-23-20(25)18-6-4-17(5-7-18)15-24-10-12-28-13-11-24/h2-9,14H,10-13,15H2,1H3,(H,23,25)/b22-14+

InChI Key

CLSNHSAIVODFEU-HYARGMPZSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

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